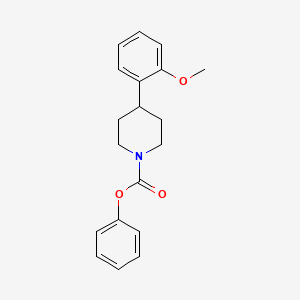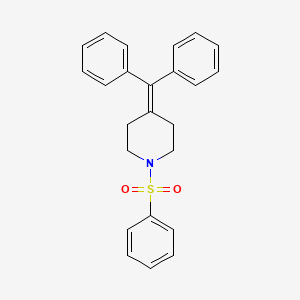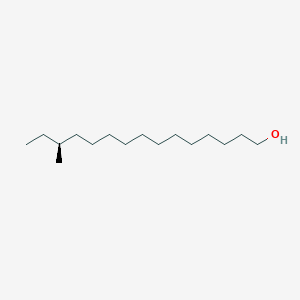
(S)-13-Methyl-1-pentadecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-13-Methyl-1-pentadecanol is a chiral alcohol with the molecular formula C16H34O It is characterized by a long hydrocarbon chain with a methyl group at the 13th position and a hydroxyl group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-13-Methyl-1-pentadecanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of the corresponding ketone, (S)-13-Methyl-1-pentadecanone, using a chiral reducing agent such as (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst). The reaction is carried out under mild conditions, often at room temperature, to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of renewable feedstocks and green chemistry principles is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: (S)-13-Methyl-1-pentadecanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Thionyl chloride (SOCl2) is often used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: (S)-13-Methyl-1-pentadecanal or (S)-13-Methyl-1-pentadecanoic acid.
Reduction: (S)-13-Methylpentadecane.
Substitution: (S)-13-Methyl-1-chloropentadecane.
Scientific Research Applications
(S)-13-Methyl-1-pentadecanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: It is used in the formulation of specialty chemicals, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of (S)-13-Methyl-1-pentadecanol largely depends on its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, while the hydrophobic tail integrates into the lipid bilayer. This dual interaction can influence membrane fluidity and permeability, affecting various cellular processes. Additionally, the compound may interact with specific membrane proteins, modulating their activity and signaling pathways.
Comparison with Similar Compounds
1-Hexadecanol: Similar in structure but lacks the methyl group at the 13th position.
1-Octadecanol: Has a longer hydrocarbon chain but no methyl substitution.
(S)-2-Methyl-1-pentadecanol: The methyl group is at the 2nd position instead of the 13th.
Uniqueness: (S)-13-Methyl-1-pentadecanol is unique due to the specific positioning of the methyl group, which can significantly influence its physical and chemical properties. This structural feature can affect its solubility, melting point, and interaction with other molecules, making it distinct from other long-chain alcohols.
Properties
CAS No. |
642995-17-3 |
|---|---|
Molecular Formula |
C16H34O |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
(13S)-13-methylpentadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16-17H,3-15H2,1-2H3/t16-/m0/s1 |
InChI Key |
JWIWHDBXJLJNPH-INIZCTEOSA-N |
Isomeric SMILES |
CC[C@H](C)CCCCCCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


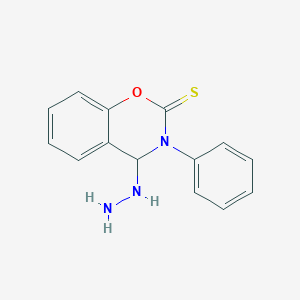
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12607201.png)
![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene](/img/structure/B12607207.png)
![N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12607213.png)

![Dimethyl{bis[(phenyltellanyl)methyl]}silane](/img/structure/B12607223.png)
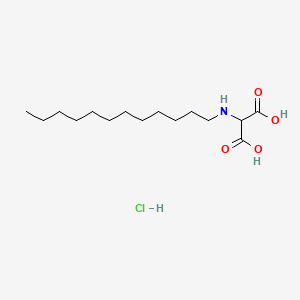



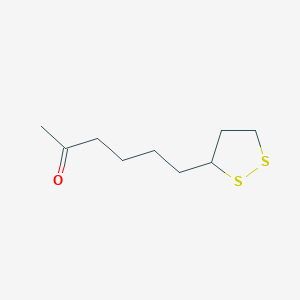
![4,4'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile](/img/structure/B12607262.png)
